molecular formula C14H11NO3S B8349526 2-[3-(3-Thienyl)acrylamido]benzoic acid

2-[3-(3-Thienyl)acrylamido]benzoic acid

Cat. No.: B8349526
M. Wt: 273.31 g/mol
InChI Key: SPGSTAICAUIWFY-UHFFFAOYSA-N
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Description

2-[3-(3-Thienyl)acrylamido]benzoic acid (IUPAC name: 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid) is a synthetic benzoic acid derivative featuring a thiophene-acrylamido substituent at the ortho position of the benzene ring. Its molecular formula is C₁₄H₁₁NO₃S (MW: 273.31 g/mol), with a SMILES representation of C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CS2 and InChIKey GERZVEHIQIUMRH-BQYQJAHWSA-N . The compound exhibits predicted collision cross-sections for adducts such as [M+H]⁺ (162.1 Ų) and [M-H]⁻ (164.4 Ų), suggesting moderate molecular polarity .

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(3-thiophen-3-ylprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C14H11NO3S/c16-13(6-5-10-7-8-19-9-10)15-12-4-2-1-3-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)

InChI Key

SPGSTAICAUIWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CSC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(3-Thienyl)acrylamido]benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with benzoic acid derivatives. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[3-(3-Thienyl)acrylamido]benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

2-[3-(3-Thienyl)acrylamido]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Thienyl)acrylamido]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents Biological Activity Key References
2-[3-(3-Thienyl)acrylamido]benzoic acid C₁₄H₁₁NO₃S 3-Thienyl acrylamido Not reported
Tranilast (N-(3,4-Dimethoxycinnamoyl)anthranilic acid) C₁₈H₁₇NO₅ 3,4-Dimethoxyphenyl acrylamido Antiallergic, antifibrotic (inhibits TGF-β, mast cell degranulation)
4-(3-(4-Methylphenyl)-2-(piperazine-1-yl)acrylamido)benzoic acid C₂₁H₂₃N₃O₃ 4-Methylphenyl, piperazine acrylamido PTP1B inhibitor (anti-diabetic potential)
3-(2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid C₂₅H₂₈N₂O₄ Cyano, 3,5-di-tert-butyl-4-hydroxyphenyl acrylamido Antioxidant (radical scavenging via phenolic -OH)
Key Observations:

However, its biological activity remains unexplored . Tranilast’s 3,4-dimethoxyphenyl group enhances lipophilicity and stability, enabling interactions with hydrophobic pockets in proteins like TGF-β . The piperazine moiety in the PTP1B inhibitor improves solubility and hydrogen-bonding capacity, critical for enzyme inhibition .

Synthetic Routes: The target compound’s synthesis likely involves coupling 3-(3-thienyl)acryloyl chloride with 2-aminobenzoic acid, analogous to methods for Tranilast (using 3,4-dimethoxycinnamoyl chloride) .

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) Predicted LogP Key Functional Groups Notable Spectral Data
Target Compound 273.31 ~2.1 (estimated) Thiophene, acrylamide, carboxylic acid FTIR: C=O (1700 cm⁻¹), N-H (3336 cm⁻¹)
Tranilast 327.34 3.5 Dimethoxyphenyl, acrylamide UV-Vis: λmax 320 nm (conjugated system)
PTP1B Inhibitor 365.43 2.8 Piperazine, methylphenyl ¹H-NMR: δ 7.8 (aryl H), δ 3.5 (piperazine H)
Key Insights:
  • The carboxylic acid group in all compounds enables salt formation or coordination with metal ions, critical for bioavailability.
  • Thiophene vs. Phenyl Rings : Thiophene’s lower electron density compared to phenyl may reduce π-π stacking interactions but enhance redox activity.

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